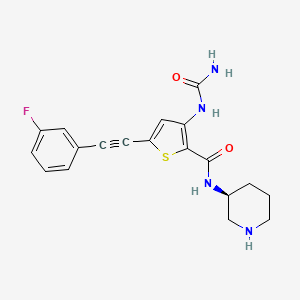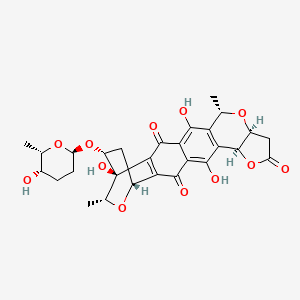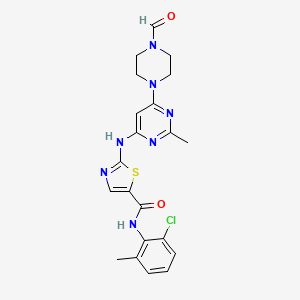![molecular formula C29H32Cl2N4O5 B10854312 3-(3,5-dichlorophenyl)-3-[[(2S)-3-phenylmethoxy-2-[5-(pyridin-2-ylamino)pentanoylamino]propanoyl]amino]propanoic acid](/img/structure/B10854312.png)
3-(3,5-dichlorophenyl)-3-[[(2S)-3-phenylmethoxy-2-[5-(pyridin-2-ylamino)pentanoylamino]propanoyl]amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EMD527040 is a highly selective antagonist of the integrin αvβ6, known for its antifibrotic activities. This compound has shown potential in research related to carcinoma and liver fibrosis .
Métodos De Preparación
The synthetic route for EMD527040 involves several steps, starting with the preparation of the core structure followed by the introduction of various functional groups. The compound is typically synthesized through a series of reactions including amidation, esterification, and chlorination. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Análisis De Reacciones Químicas
EMD527040 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of EMD527040.
Aplicaciones Científicas De Investigación
EMD527040 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the role of integrin αvβ6 in various chemical processes.
Biology: It is used to investigate the biological functions of integrin αvβ6, particularly in cell adhesion and signaling.
Medicine: EMD527040 is being researched for its potential therapeutic effects in treating diseases like carcinoma and liver fibrosis. .
Mecanismo De Acción
EMD527040 exerts its effects by selectively inhibiting the binding of integrin αvβ6 to fibronectin. This inhibition prevents the attachment of αvβ6 expressing cells to fibronectin, thereby blocking the activation of the transforming growth factor-beta (TGF-β) signaling pathway. This pathway is crucial in regulating processes like cell proliferation, differentiation, and fibrosis .
Comparación Con Compuestos Similares
EMD527040 is unique in its high selectivity for integrin αvβ6 compared to other integrins like αvβ3 and αvβ5. Similar compounds include:
Cilengitide: An integrin inhibitor that targets αvβ3 and αvβ5.
Etaracizumab: An antibody that targets integrin αvβ3.
Volociximab: An antibody that targets integrin α5β1
These compounds differ in their selectivity and the specific integrins they target, making EMD527040 a valuable tool for studying the specific role of integrin αvβ6 in various biological processes.
Propiedades
Fórmula molecular |
C29H32Cl2N4O5 |
|---|---|
Peso molecular |
587.5 g/mol |
Nombre IUPAC |
3-(3,5-dichlorophenyl)-3-[[(2S)-3-phenylmethoxy-2-[5-(pyridin-2-ylamino)pentanoylamino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C29H32Cl2N4O5/c30-22-14-21(15-23(31)16-22)24(17-28(37)38)35-29(39)25(19-40-18-20-8-2-1-3-9-20)34-27(36)11-5-7-13-33-26-10-4-6-12-32-26/h1-4,6,8-10,12,14-16,24-25H,5,7,11,13,17-19H2,(H,32,33)(H,34,36)(H,35,39)(H,37,38)/t24?,25-/m0/s1 |
Clave InChI |
JHJAHOCSWUTJGR-BBMPLOMVSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC[C@@H](C(=O)NC(CC(=O)O)C2=CC(=CC(=C2)Cl)Cl)NC(=O)CCCCNC3=CC=CC=N3 |
SMILES canónico |
C1=CC=C(C=C1)COCC(C(=O)NC(CC(=O)O)C2=CC(=CC(=C2)Cl)Cl)NC(=O)CCCCNC3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-ethyl-2-[2-[(4-methoxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]ethanamine;hydrochloride](/img/structure/B10854233.png)


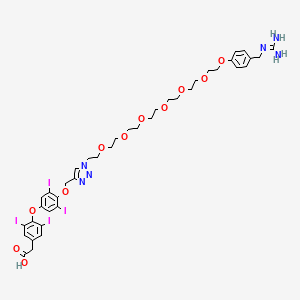

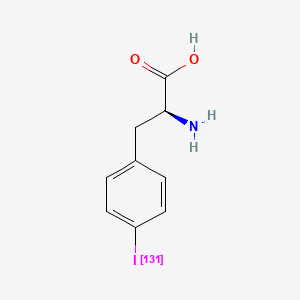


![[cyano-[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl] (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B10854275.png)

